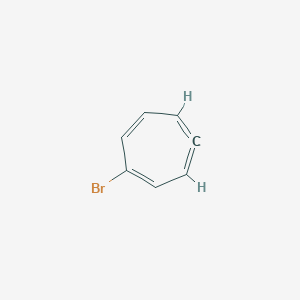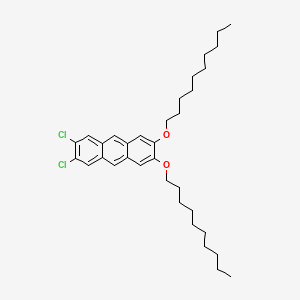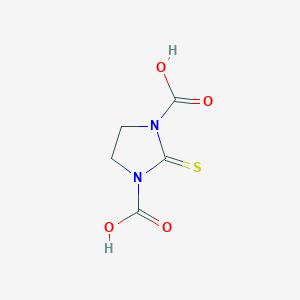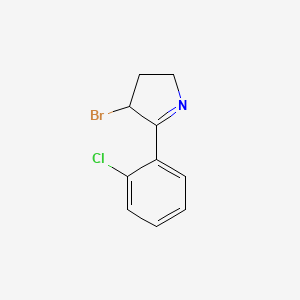
2,3',4',5'-Tetrafluoro-4-(pent-3-en-1-yl)-1,1'-biphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3’,4’,5’-Tetrafluoro-4-(pent-3-en-1-yl)-1,1’-biphenyl: is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of four fluorine atoms and a pent-3-en-1-yl group attached to the biphenyl core. The unique arrangement of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3’,4’,5’-Tetrafluoro-4-(pent-3-en-1-yl)-1,1’-biphenyl typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as fluorinated benzene derivatives and pent-3-en-1-yl halides.
Coupling Reaction: A palladium-catalyzed Suzuki-Miyaura coupling reaction is commonly employed to form the biphenyl core. This reaction involves the coupling of a fluorinated aryl boronic acid with a halogenated aryl compound in the presence of a palladium catalyst and a base.
Alkylation: The pent-3-en-1-yl group can be introduced via a nucleophilic substitution reaction using a suitable alkylating agent.
Industrial Production Methods
In an industrial setting, the production of 2,3’,4’,5’-Tetrafluoro-4-(pent-3-en-1-yl)-1,1’-biphenyl may involve:
Scale-Up of Reactions: The synthetic routes described above can be scaled up using larger reactors and optimized reaction conditions to ensure high yields and purity.
Purification: The crude product is typically purified using techniques such as column chromatography, recrystallization, or distillation to obtain the desired compound in high purity.
Quality Control: Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are used to verify the identity and purity of the final product.
化学反应分析
Types of Reactions
2,3’,4’,5’-Tetrafluoro-4-(pent-3-en-1-yl)-1,1’-biphenyl can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding biphenyl ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the compound into biphenyl alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, alkyl halides
Major Products
Oxidation: Biphenyl ketones, carboxylic acids
Reduction: Biphenyl alcohols
Substitution: Functionalized biphenyl derivatives
科学研究应用
2,3’,4’,5’-Tetrafluoro-4-(pent-3-en-1-yl)-1,1’-biphenyl has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials. Its unique fluorinated structure makes it valuable in the development of novel organic compounds.
Biology: In biological research, the compound can be used as a probe to study the interactions of fluorinated biphenyls with biological macromolecules such as proteins and nucleic acids.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new drugs and pharmaceuticals.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals, polymers, and advanced materials with unique properties.
作用机制
The mechanism of action of 2,3’,4’,5’-Tetrafluoro-4-(pent-3-en-1-yl)-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can form strong hydrogen bonds and dipole-dipole interactions with target molecules, influencing their structure and function. The pent-3-en-1-yl group can also participate in hydrophobic interactions, further modulating the compound’s activity.
相似化合物的比较
Similar Compounds
- 2,3’,4’,5’-Tetrafluoro-4-(pent-3-en-1-yl)-1,1’-biphenyl
- 2,3’,4’,5’-Tetrafluoro-4-(pent-3-en-1-yl)-1,1’-biphenyl
- 2,3’,4’,5’-Tetrafluoro-4-(pent-3-en-1-yl)-1,1’-biphenyl
Uniqueness
2,3’,4’,5’-Tetrafluoro-4-(pent-3-en-1-yl)-1,1’-biphenyl is unique due to its specific arrangement of fluorine atoms and the pent-3-en-1-yl group. This unique structure imparts distinct chemical and physical properties, making it valuable in various research and industrial applications. The presence of multiple fluorine atoms enhances the compound’s stability and reactivity, while the pent-3-en-1-yl group provides additional functionalization possibilities.
属性
CAS 编号 |
825633-87-2 |
|---|---|
分子式 |
C17H14F4 |
分子量 |
294.29 g/mol |
IUPAC 名称 |
1,2,3-trifluoro-5-(2-fluoro-4-pent-3-enylphenyl)benzene |
InChI |
InChI=1S/C17H14F4/c1-2-3-4-5-11-6-7-13(14(18)8-11)12-9-15(19)17(21)16(20)10-12/h2-3,6-10H,4-5H2,1H3 |
InChI 键 |
JKMUJVDNIYIRJZ-UHFFFAOYSA-N |
规范 SMILES |
CC=CCCC1=CC(=C(C=C1)C2=CC(=C(C(=C2)F)F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Propanesulfonic acid, 3-[[[(1,1-dimethylethyl)amino]carbonyl]amino]-](/img/structure/B14222552.png)
![1-(4-{4-[2-(Pyridin-4-YL)ethenyl]phenyl}piperazin-1-YL)decan-1-one](/img/structure/B14222562.png)

![[(6,8-Dimethyl-3,4-dihydronaphthalen-1-yl)oxy]tri(propan-2-yl)silane](/img/structure/B14222569.png)
![2,3,6-Triphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B14222571.png)


![2-Hydroxy-4-[(E)-{4-[(pyridin-2-yl)sulfamoyl]phenyl}diazenyl]benzoic acid](/img/structure/B14222592.png)

![N~1~-[2-(2-Fluorophenyl)ethyl]-N~2~-pentylethane-1,2-diamine](/img/structure/B14222599.png)
![4,7,7-Trimethyl-1-methylidenespiro[4.5]decan-2-one](/img/structure/B14222600.png)
![1-[(1S)-1-Amino-2-methylpropyl]cyclopentan-1-ol](/img/structure/B14222621.png)

![4-(Furan-2-yl)-3-[(furan-2-yl)methyl]-2-methoxycyclopent-2-en-1-one](/img/structure/B14222628.png)
